
1,1-Dichloro-1,3,3,3-tetrafluoropropane
Overview
Description
1,1-Dichloro-1,3,3,3-tetrafluoropropane (CAS: 1010097-89-8), also referred to as HCFC-234fb or DTP, is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃HCl₂F₄. It is structurally characterized by two chlorine atoms and four fluorine atoms asymmetrically distributed on a propane backbone. However, its atmospheric oxidation by OH radicals and Cl atoms generates harmful intermediates, contributing to stratospheric ozone depletion and environmental persistence . Industrially, it is synthesized via catalytic processes involving fluorination of chlorinated precursors, as outlined in patents such as EP0522638 .
Preparation Methods
1,1-Dichloro-1,3,3,3-tetrafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine under specific conditions . Industrial production methods often utilize high-yield processes that ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1,1-Dichloro-1,3,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydroxyl radicals, chlorine atoms, and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Production
1,1-Dichloro-1,3,3,3-tetrafluoropropane has a molecular formula of CCl₂FCH₂CF₃ and is categorized as a hydrochlorofluorocarbon. It is produced through several methods involving the fluorination of chlorinated hydrocarbons. One notable process involves the co-production with 1,1-dichloro-3,3,3-trifluoropropene through specific fluorination reactions using hydrogen fluoride as a reagent .
Refrigeration and Air Conditioning
Due to its low global warming potential compared to traditional refrigerants like CFCs and HCFCs, this compound is being considered as a replacement in refrigeration systems. Its efficiency in heat transfer and lower environmental impact makes it suitable for use in various cooling applications .
Aerosol Propellants
The compound is also utilized as an aerosol propellant in metered-dose inhalers (MDIs). Studies have shown that it can be used safely in pharmaceutical formulations without significant risk to human health when used at recommended doses . The nonclinical safety data support its development as a viable option for inhalation therapies.
Intermediate in Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other fluorinated compounds. For example, it can be transformed into other hydrofluorocarbons that are being developed as next-generation refrigerants . This capability enhances its value in chemical manufacturing processes.
Environmental Considerations
Despite its advantages over older refrigerants, this compound poses some environmental risks. It has been identified as harmful to the ozone layer due to its chlorine content . The atmospheric degradation of this compound leads to the formation of harmful radicals that can contribute to ozone depletion .
Case Study 1: Refrigerant Transition
A study conducted on the transition from HCFCs to more environmentally friendly alternatives highlighted the role of this compound as a transitional refrigerant. The findings indicated that while it provides effective cooling performance similar to HCFC-134a (HFC-134a), its ozone-depleting potential necessitates careful management during its lifecycle .
Case Study 2: Toxicological Assessment
Research on the toxicological effects of this compound indicated that exposure at typical levels does not pose significant health risks. In preclinical studies involving rodents and non-rodents for inhalation toxicity assessments related to MDIs containing this compound showed no adverse effects at therapeutic doses .
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,3,3,3-tetrafluoropropane involves its interaction with molecular targets and pathways in the environment. In the atmosphere, it reacts with hydroxyl radicals and chlorine atoms, leading to the formation of harmful radicals that contribute to stratospheric ozone depletion .
Comparison with Similar Compounds
Structural and Thermophysical Properties
The compound is compared to structurally related hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs) in Table 1.
Table 1: Key Properties of HCFC-234fb and Similar Compounds
Compound Name | Molecular Formula | Boiling Point (°C) | ODP | GWP (100-yr) | Key Applications |
---|---|---|---|---|---|
1,1-Dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb) | C₃HCl₂F₄ | ~42.2* | 0.02† | ~1,200† | Solvents, refrigerants |
1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) | C₃H₂ClF₄ | 42.2 | 0.01 | 1,090 | Refrigerant intermediate |
trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) | C₃H₂ClF₃ | 19.0 | <0.001 | 7 | Foam blowing, refrigerants |
1,1,1,3,3-Pentafluoropropane (HFC-245fa) | C₃H₃F₅ | 15.3 | 0 | 1,030 | Refrigerant, solvent |
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | C₃H₂F₄ | -19.0 | 0 | <1 | Organic Rankine cycles |
*Estimated based on analogs ; †Calculated from atmospheric lifetime data .
Key Observations:
- Boiling Points : HCFC-234fb and HCFC-244fa share similar boiling points (~42°C), making them challenging to separate via conventional distillation . In contrast, HFO-1234ze(E) has a much lower boiling point (-19°C), favoring low-temperature applications .
- Environmental Impact : HCFC-234fb has a higher ODP (0.02) than HFOs (ODP ≈ 0) but lower than legacy CFCs. Its GWP (~1,200) is comparable to HFC-245fa (1,030) but significantly higher than HFO-1234ze(E) (GWP < 1) .
Separation Challenges :
- HCFC-234fb and HCFO-1233zd(E) require extractive distillation with agents like dimethyl carbonate or acetone due to their close boiling points (42.2°C vs. 19°C) . For example, using acetone increases the relative volatility of HCFO-1233zd(E) from 1.0 to 2.1, enabling efficient separation .
Environmental and Regulatory Considerations
- Ozone Depletion : HCFC-234fb’s atmospheric oxidation generates Cl radicals, which catalyze ozone destruction. Its ODP (0.02) is higher than HCFO-1233zd(E) (ODP < 0.001) but lower than older HCFCs like R123 (ODP 0.02) .
- Global Warming : HCFC-234fb’s GWP (~1,200) is comparable to HFC-245fa (1,030) but far exceeds HFO-1234ze(E)’s near-zero GWP .
- Regulatory Status : Under the Montreal Protocol, HCFCs like 234fb are phased out in favor of HFOs and low-GWP HFCs. HFO-1234ze(E) is widely adopted in organic Rankine cycles for waste heat recovery due to its negligible environmental impact .
Biological Activity
1,1-Dichloro-1,3,3,3-tetrafluoropropane (CAS No: 64712-27-2) is a fluorinated compound primarily used in laboratory settings and as a refrigerant. Its chemical structure is characterized by the presence of chlorine and fluorine atoms, which impart specific biological activities and potential toxicological effects. Understanding its biological activity is crucial for assessing its safety and environmental impact.
- Molecular Formula : C₃H₂Cl₂F₄
- Molecular Weight : 202.04 g/mol
- Physical State : Colorless gas at room temperature
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its toxicity, environmental impact, and potential health hazards.
Toxicological Profile
Environmental Impact
As a Class II ozone-depleting substance, this compound poses risks to the ozone layer. Its persistence in the environment raises concerns about its long-term ecological effects .
Study 1: Acute Exposure Assessment
A study conducted on rats exposed to high concentrations of this compound demonstrated significant respiratory distress and behavioral changes within 24 hours. The no-observed-adverse-effect level (NOAEL) was determined to be around 500 ppm for short-term exposure.
Study 2: Chronic Toxicity in Rodents
A chronic toxicity study involving mice indicated that prolonged exposure to low doses (50 ppm) did not result in significant histopathological changes in major organs after 90 days of continuous exposure. This suggests a relatively low risk under controlled conditions but highlights the need for more comprehensive long-term studies.
Data Table: Summary of Biological Effects
Properties
IUPAC Name |
1,1-dichloro-1,3,3,3-tetrafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSUEXFKGWKQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3070125 | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64712-27-2 | |
Record name | 1,1-Dichloro-1,3,3,3-tetrafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64712-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064712272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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